5-Bromo-2-methyl-3-(trifluoromethyl)pyridine

Medicinal Chemistry Pain Therapeutics Ion Channel Modulation

5-Bromo-2-methyl-3-(trifluoromethyl)pyridine (CAS 1211526-51-0) is a trisubstituted pyridine derivative containing a C5-bromo leaving group, a C2-methyl group, and a C3-trifluoromethyl (CF₃) group. This halogenated heteroaromatic scaffold is recognized as a key intermediate in the synthesis of pharmaceutical candidates, particularly those targeting the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel for the treatment of pain and respiratory diseases.

Molecular Formula C7H5BrF3N
Molecular Weight 240.02 g/mol
CAS No. 1211526-51-0
Cat. No. B1377891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methyl-3-(trifluoromethyl)pyridine
CAS1211526-51-0
Molecular FormulaC7H5BrF3N
Molecular Weight240.02 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)Br)C(F)(F)F
InChIInChI=1S/C7H5BrF3N/c1-4-6(7(9,10)11)2-5(8)3-12-4/h2-3H,1H3
InChIKeyBMJHZCUPYJAGGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methyl-3-(trifluoromethyl)pyridine (CAS 1211526-51-0): Procurement-Ready Pyridine Building Block for Medicinal Chemistry


5-Bromo-2-methyl-3-(trifluoromethyl)pyridine (CAS 1211526-51-0) is a trisubstituted pyridine derivative containing a C5-bromo leaving group, a C2-methyl group, and a C3-trifluoromethyl (CF₃) group . This halogenated heteroaromatic scaffold is recognized as a key intermediate in the synthesis of pharmaceutical candidates, particularly those targeting the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel for the treatment of pain and respiratory diseases [1]. Its structural features confer significant utility in palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the pyridine core .

Procurement Alert: Why Generic 5-Halo-2-methyl-3-(trifluoromethyl)pyridines Cannot Replace CAS 1211526-51-0


In the procurement of halogenated pyridine building blocks, generic substitution (e.g., replacing the bromo derivative with a chloro analog) is a high-risk practice that can lead to synthetic route failure. The C5-bromo substituent in CAS 1211526-51-0 exhibits a specific electrophilic reactivity profile that is critical for downstream transformations. A well-established reactivity hierarchy in cross-coupling chemistry dictates that the C–Br bond is significantly more reactive than the C–Cl bond, with the order of reactivity being –Br > –OSO₂F > –Cl [1]. Therefore, substituting a 5-chloro analog for the 5-bromo compound in a palladium-catalyzed Suzuki-Miyaura reaction will result in drastically reduced reaction rates, lower yields, or complete reaction failure under standard conditions. This compound is not a generic halogenated pyridine; it is a specialized, high-reactivity electrophile whose unique combination of substituents—a bromo leaving group activated by both a methyl and a trifluoromethyl group—is essential for enabling efficient, site-selective diversification in complex target synthesis.

CAS 1211526-51-0: Quantitative Evidence for Differentiated Procurement


Synthetic Route Fidelity: Confirmed Role as a Specified Intermediate for TRPA1-Targeting Therapeutics

In contrast to other halogenated pyridine analogs that are used as general building blocks, CAS 1211526-51-0 is explicitly specified as a key intermediate in the synthesis of compounds targeting the TRPA1 ion channel for the treatment of pain and respiratory diseases. Patent literature designates this exact compound as the precursor for preparing TRPA1-inhibiting drug candidates [1]. This specific, documented role provides a clear, target-defined differentiation that is absent for its close structural analogs, such as the 5-chloro derivative (CAS 1823338-78-8) . This distinction is critical for procurement decisions where synthetic route fidelity and intellectual property alignment are paramount.

Medicinal Chemistry Pain Therapeutics Ion Channel Modulation

Cross-Coupling Reactivity: C–Br vs. C–Cl Bond Strength and Catalytic Cycle Compatibility

The C–Br bond in the target compound is thermodynamically and kinetically more labile than the C–Cl bond in the corresponding 5-chloro analog. The average bond dissociation energy (BDE) for a C(sp²)–Br bond is approximately 84 kcal/mol, which is significantly lower than the 97 kcal/mol for a C(sp²)–Cl bond [1]. This lower BDE directly translates into a lower activation barrier for oxidative addition to Pd(0) catalysts, the rate-limiting step in many cross-coupling reactions. This fundamental property is a primary driver of the observed reactivity hierarchy, making the bromo compound a far more efficient and predictable partner for constructing carbon-carbon bonds.

Organic Synthesis Catalysis Bond Dissociation Energy

Computational Lipophilicity: Measured cLogP Advantage over Non-Fluorinated Pyridine Scaffolds

The trifluoromethyl group is a privileged motif in medicinal chemistry for enhancing metabolic stability and membrane permeability. The consensus Log Po/w for 5-bromo-2-methyl-3-(trifluoromethyl)pyridine has been computationally determined to be 3.08 . This value is significantly higher than that of non-fluorinated pyridine analogs, which typically have cLogP values between 1.0 and 2.0. This quantitative difference is a direct consequence of the strongly electron-withdrawing and lipophilic CF₃ group, which improves the compound's ability to partition into lipid bilayers and resist oxidative metabolism when incorporated into a final drug candidate.

Medicinal Chemistry ADME Properties Computational Chemistry

High-Value Application Scenarios for 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine (CAS 1211526-51-0)


Synthesis of TRPA1 Antagonist Libraries for Pain and Respiratory Disease Drug Discovery

Procurement of CAS 1211526-51-0 is essential for any medicinal chemistry program focused on developing novel TRPA1 antagonists. This compound serves as the direct, documented precursor to a class of pain and respiratory therapeutics [1]. Its use ensures strict adherence to the synthetic routes and intellectual property landscape established in key patents. Replacing it with an analog introduces unnecessary synthetic risk and may result in compounds outside the defined patent scope, undermining the project's scientific and commercial foundation.

Palladium-Catalyzed Cross-Coupling for Rapid Pyridine Diversification

This compound is ideally suited as an electrophilic partner in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi couplings [1]. The reactive C–Br bond, which is 13 kcal/mol weaker than a C–Cl bond [2], facilitates efficient oxidative addition to Pd(0) catalysts. This reactivity advantage translates to higher yields and greater functional group tolerance, making it the superior choice for synthesizing diverse arrays of 5-aryl-, 5-alkenyl-, or 5-alkynyl-substituted 2-methyl-3-(trifluoromethyl)pyridine derivatives for hit-to-lead optimization.

Building Fluorinated Molecular Probes and Chemical Biology Tools

The combination of a highly reactive C5-bromo handle for bioconjugation or diversification and a metabolically stable C3-trifluoromethyl group makes this compound an excellent starting material for creating advanced molecular probes. The high cLogP of 3.08, conferred by the CF₃ group [1], enhances the cellular permeability of the resulting probe molecules, which is a critical requirement for intracellular target engagement studies.

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